molecular formula C15H22Cl2N4S B12314763 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride

5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride

Cat. No.: B12314763
M. Wt: 361.3 g/mol
InChI Key: LTGIUSUNOGMTPV-UHFFFAOYSA-N
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Description

5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride is a chemical compound with a complex structure that includes a thiazole ring, a pyridine ring, and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol and water, and reagents like hydrochloric acid for the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as cell signaling, DNA replication, and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C15H22Cl2N4S

Molecular Weight

361.3 g/mol

IUPAC Name

5-methyl-N-[4-(piperidin-4-ylmethyl)pyridin-2-yl]-1,3-thiazol-2-amine;dihydrochloride

InChI

InChI=1S/C15H20N4S.2ClH/c1-11-10-18-15(20-11)19-14-9-13(4-7-17-14)8-12-2-5-16-6-3-12;;/h4,7,9-10,12,16H,2-3,5-6,8H2,1H3,(H,17,18,19);2*1H

InChI Key

LTGIUSUNOGMTPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC2=NC=CC(=C2)CC3CCNCC3.Cl.Cl

Origin of Product

United States

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